molecular formula C7H8ClNO3S B13617142 (5-Methoxypyridin-2-YL)methanesulfonyl chloride CAS No. 1260666-61-2

(5-Methoxypyridin-2-YL)methanesulfonyl chloride

Katalognummer: B13617142
CAS-Nummer: 1260666-61-2
Molekulargewicht: 221.66 g/mol
InChI-Schlüssel: KQELOSLJKBCGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methoxypyridin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methanesulfonyl chloride group attached to the 2-position of the pyridine ring, with a methoxy group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Methoxypyridine+Methanesulfonyl chlorideBase(5-Methoxypyridin-2-YL)methanesulfonyl chloride\text{5-Methoxypyridine} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} 5-Methoxypyridine+Methanesulfonyl chlorideBase​(5-Methoxypyridin-2-YL)methanesulfonyl chloride

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: (5-Methoxypyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Major Products:

    Nucleophilic Substitution: Produces sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: Yields various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(5-Methoxypyridin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (5-Methoxypyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in chemical synthesis and modification of biomolecules.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxypyridine: Similar structure but lacks the sulfonyl chloride group.

    5-Methylpyridin-2-YL)methanesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.

    Pyridine-2-sulfonyl chloride: Lacks the methoxy group at the 5-position.

Uniqueness: (5-Methoxypyridin-2-YL)methanesulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.

Eigenschaften

CAS-Nummer

1260666-61-2

Molekularformel

C7H8ClNO3S

Molekulargewicht

221.66 g/mol

IUPAC-Name

(5-methoxypyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-3-2-6(9-4-7)5-13(8,10)11/h2-4H,5H2,1H3

InChI-Schlüssel

KQELOSLJKBCGNF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=C(C=C1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.